molecular formula C12F26Hg B040939 Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury CAS No. 120674-92-2

Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury

Cat. No.: B040939
CAS No.: 120674-92-2
M. Wt: 838.68 g/mol
InChI Key: NPLOLZJLEABUQT-UHFFFAOYSA-N
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Description

Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury is a highly fluorinated organomercury compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to chemical reactions. This compound is of interest in various fields due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury typically involves the reaction of perfluorinated alkyl halides with mercury salts. One common method is the reaction of perfluorinated alkyl iodides with mercury(II) acetate in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under specific conditions.

    Reduction Reactions: The mercury center can be reduced to elemental mercury using reducing agents such as sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form mercury(II) fluoride and other by-products.

Common Reagents and Conditions

    Substitution: Reagents such as potassium fluoride or sodium methoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in ethanol or methanol is commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products

    Substitution: Fluorinated derivatives with different functional groups.

    Reduction: Elemental mercury and corresponding fluorinated hydrocarbons.

    Oxidation: Mercury(II) fluoride and other oxidized fluorinated compounds.

Scientific Research Applications

Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and in studies of organomercury chemistry.

    Biology: Investigated for its potential effects on biological systems, particularly in studies of mercury toxicity and bioaccumulation.

    Medicine: Explored for its potential use in radiolabeling and imaging due to the presence of mercury.

    Industry: Utilized in the development of high-performance materials with unique properties such as low surface energy and high chemical resistance.

Mechanism of Action

The mechanism of action of Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury center can form strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is a key factor in the compound’s toxicity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(perfluoro-tert-butyl)mercury
  • Bis(perfluoro-tert-hexyl)mercury
  • Bis(perfluoro-tert-octyl)mercury

Uniqueness

Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury is unique due to its specific fluorination pattern and the presence of trifluoromethyl groups. This structure imparts distinct chemical properties such as higher thermal stability and resistance to hydrolysis compared to other similar compounds. Additionally, the specific arrangement of fluorine atoms can influence the compound’s reactivity and interaction with other molecules.

Properties

IUPAC Name

bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6F13.Hg/c2*7-2(8,5(15,16)6(17,18)19)1(3(9,10)11)4(12,13)14;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLOLZJLEABUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)[Hg]C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F26Hg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371103
Record name Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120674-92-2
Record name Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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